molecular formula C19H21ClFN3O2S B2451807 N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953231-27-1

N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2451807
CAS No.: 953231-27-1
M. Wt: 409.9
InChI Key: TYQAAWMIVYLRRB-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a specialized oxalamide-based compound designed for pharmaceutical and biochemical research applications. This molecule features a 3-chloro-4-fluorophenyl group connected via an oxalamide linker to a piperidine moiety that has been functionalized with a thiophen-2-ylmethyl substitution, creating a sophisticated structural framework for investigating receptor-ligand interactions and signal transduction pathways. The strategic incorporation of both halogenated aromatic and heterocyclic components suggests potential for targeted protein binding, particularly in neurological and oncological research contexts where similar molecular architectures have demonstrated bioactive properties . Researchers may employ this compound as a key intermediate in medicinal chemistry programs aimed at developing novel therapeutic agents, particularly for targeting enzyme systems or cellular receptors where the chloro-fluorophenyl moiety can enhance binding affinity and the thiophene-containing piperidine extension can influence pharmacokinetic properties. The oxalamide linker structure provides conformational restraint that may contribute to enhanced selectivity in molecular recognition processes, as evidenced by research on structurally related compounds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict adherence to proper handling procedures is essential, including storage at recommended temperatures and use of appropriate personal protective equipment. Researchers should consult safety data sheets and implement all necessary precautions when working with this compound in laboratory settings.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O2S/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQAAWMIVYLRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features, including a chloro-fluoro-substituted aromatic ring and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClFN2O2SC_{19}H_{20}ClFN_2O_2S, with a molecular weight of 394.9 g/mol. The compound's structure can be represented as follows:

Structure N1 3 chloro 4 fluorophenyl N2 1 thiophen 2 ylmethyl piperidin 4 yl methyl oxalamide\text{Structure }\text{N1 3 chloro 4 fluorophenyl N2 1 thiophen 2 ylmethyl piperidin 4 yl methyl oxalamide}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with an appropriate amine precursor under controlled conditions.
  • Introduction of Chloro and Fluoro Substituents : Halogenation reactions are employed to introduce the chloro and fluoro groups onto the phenyl ring.
  • Attachment of the Thiophene Ring : This can be accomplished through coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives as reactants.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific biological targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Similar compounds have demonstrated activity against various biological targets, indicating that this compound may possess comparable properties.

Inhibitory Activity

Recent research has highlighted the potential inhibitory effects of compounds with similar structural motifs on various enzymes. For example, compounds containing the 3-chloro-4-fluorophenyl fragment have shown significant inhibitory activity against enzymes such as AbTYR (Tyrosinase), with low micromolar IC50 values reported in studies:

CompoundIC50 (µM)Target
1a0.5AbTYR
2a0.7AbTYR
3a0.6AbTYR

This table illustrates how modifications to the core structure can influence biological activity, suggesting that this compound may exhibit similar or enhanced biological activities depending on its specific interactions within biological systems.

Case Studies and Research Findings

A study published in April 2023 focused on leveraging the 3-chloro-4-fluorophenyl motif to identify novel inhibitors for specific targets. The findings indicated that structural modifications significantly impacted the potency and selectivity of these compounds against target enzymes. The docking analysis supported that compounds bearing this motif exhibited higher potency compared to reference compounds, underscoring the importance of structural design in drug development .

Potential Applications

The unique combination of structural features in this compound suggests potential applications in various therapeutic areas:

  • Anticancer Agents : Similar oxalamide derivatives have shown promise in preclinical studies as anticancer agents.
  • Neurological Disorders : Given its piperidine moiety, this compound may also be investigated for neuroprotective effects or as a treatment for neurological disorders.
  • Enzyme Inhibition : The ability to inhibit key enzymes could position this compound as a candidate for treating metabolic or enzymatic disorders.

Q & A

Basic Research Questions

Q. What are the key structural features of N1-(3-chloro-4-fluorophenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, and how do they influence its reactivity?

  • Answer : The compound features a 3-chloro-4-fluorophenyl group, a piperidine ring substituted with a thiophen-2-ylmethyl group, and an oxalamide linker. The chloro and fluoro substituents enhance electrophilic reactivity, while the thiophene and piperidine moieties contribute to hydrophobic interactions and conformational flexibility. These structural elements are critical for binding to biological targets like neurokinin receptors . Characterization is typically performed using NMR (e.g., δH 1.10–2.20 ppm for piperidine protons) and LC-MS (e.g., APCI+ detection of [M+H]+ ions) .

Q. What synthetic routes are commonly employed to prepare this oxalamide derivative?

  • Answer : Synthesis involves multi-step reactions:

Amide coupling : Reacting 3-chloro-4-fluoroaniline with oxalyl chloride to form the N1-substituted oxalamide intermediate.

Piperidine functionalization : Introducing the thiophen-2-ylmethyl group via nucleophilic substitution or reductive amination.

Final coupling : Linking the piperidine derivative to the oxalamide core under conditions optimized for temperature (e.g., 50–80°C) and solvent polarity (e.g., DMF or THF) . Yields range from 36–53%, with purity >90% confirmed by HPLC .

Q. How is the compound characterized for purity and structural integrity?

  • Answer :

  • HPLC : Purity >90% with retention time matching reference standards .
  • Mass spectrometry : APCI+ detects [M+H]+ ions (e.g., m/z 479.12 for analogous compounds) .
  • NMR : Key signals include aromatic protons (δH 7.41–7.82 ppm for phenyl groups) and piperidine methylene protons (δH 1.10–2.20 ppm) .

Advanced Research Questions

Q. What methodological approaches are used to study its interaction with neurokinin receptors?

  • Answer :

  • Radioligand binding assays : Competitive displacement studies using [³H]-Substance P to measure IC50 values.
  • Functional assays : Calcium flux or cAMP inhibition in receptor-transfected HEK293 cells to assess antagonism .
  • Molecular docking : Modeling the oxalamide linker and thiophene group into receptor hydrophobic pockets (e.g., NK1R) to predict binding modes .

Q. How can synthetic yields be optimized for scale-up?

  • Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Use of HOBt/EDCI for amide coupling reduces side reactions.
  • Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., thiophen-2-ylmethylation) minimize byproducts. Reported yields for analogous compounds reach 53% under optimized conditions .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Answer : Discrepancies in IC50 values (e.g., nM vs. µM ranges) may arise from:

  • Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.
  • Stereochemistry : Unresolved stereoisomers in racemic mixtures (e.g., 1:1 diastereomers) can skew activity . Resolution via chiral HPLC or asymmetric synthesis is recommended .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Answer :

  • Structural modifications : Replace labile groups (e.g., ester linkages) with stable bioisosteres.
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as acetates or phosphates to enhance bioavailability.
  • Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS metabolite profiling .

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